Product packaging for Dichloroethoxyphenylsilane(Cat. No.:CAS No. 18236-80-1)

Dichloroethoxyphenylsilane

Cat. No.: B1173904
CAS No.: 18236-80-1
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Description

Dichloroethoxyphenylsilane (C 8 H 10 Cl 2 OSi, molar mass 221.152 g/mol) is a specialized organosilicon compound primarily utilized as a versatile monomer and chemical intermediate in materials science and organic synthesis . Like the closely related methylphenyl dichlorosilane, it serves as a fundamental building block in the development and production of silicone-based polymers . The presence of both hydrolyzable chloro and ethoxy groups on the silicon center allows for controlled reactivity, enabling its use in the synthesis of various siloxane structures, from linear polymers to cross-linked resins. Its mechanism of action in research settings involves nucleophilic displacement reactions, where the chlorine atoms are readily substituted, or alcoholysis reactions, facilitating the creation of custom silane derivatives . This reactivity profile makes it a valuable reagent for designing novel materials with specific properties. Researchers employ this compound to create tailored silicone resins, which may find applications in coatings, sealants, and high-performance elastomers. As with many chlorosilanes, this compound is moisture-sensitive and reacts with water . It must be handled with appropriate safety precautions, including the use of personal protective equipment such as gloves and goggles, and stored under anhydrous conditions to preserve its stability and reactivity . This product is intended for research purposes and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H18CuN6O9S.2Na B1173904 Dichloroethoxyphenylsilane CAS No. 18236-80-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18236-80-1

Molecular Formula

C31H18CuN6O9S.2Na

Synonyms

Dichloro(ethoxy)phenylsilane

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of Dichloroethoxyphenylsilane

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in dichloroethoxyphenylsilane is electrophilic due to the presence of electronegative chlorine and oxygen atoms, making it susceptible to attack by nucleophiles. These reactions are fundamental to the application of such compounds in materials science and organic synthesis. The general mechanism for nucleophilic substitution at a silicon center often proceeds via a bimolecular pathway (SN2-Si), involving a pentacoordinate transition state or intermediate.

Reactivity of Si-Cl Bonds: Hydrolysis and Alcoholysis

The Si-Cl bonds in this compound are the most reactive sites for nucleophilic attack. They readily undergo hydrolysis in the presence of water and alcoholysis in the presence of alcohols.

Hydrolysis: In the presence of water, the two chlorine atoms are sequentially replaced by hydroxyl groups, forming ethoxyphenylsilanediol and releasing hydrochloric acid. This reaction is typically rapid. The resulting silanediol (B1258837) is often unstable and can undergo subsequent condensation reactions to form siloxane polymers. The hydrolysis process can be catalyzed by both acids and bases.

The general steps for the hydrolysis can be represented as:

First Hydrolysis: C₆H₅(C₂H₅O)SiCl₂ + H₂O → C₆H₅(C₂H₅O)Si(OH)Cl + HCl

Second Hydrolysis: C₆H₅(C₂H₅O)Si(OH)Cl + H₂O → C₆H₅(C₂H₅O)Si(OH)₂ + HCl

Condensation: n C₆H₅(C₂H₅O)Si(OH)₂ → [-Si(C₆H₅)(OC₂H₅)-O-]n + n H₂O

Alcoholysis: When this compound reacts with an alcohol (R'OH), the chloro groups are substituted by alkoxy groups (OR'), yielding a diethoxydialkoxysilane. This reaction is a common method for the synthesis of various alkoxysilanes. The reaction mechanism is analogous to hydrolysis, involving nucleophilic attack by the alcohol on the silicon center.

For example, with methanol: C₆H₅(C₂H₅O)SiCl₂ + 2 CH₃OH → C₆H₅(C₂H₅O)Si(OCH₃)₂ + 2 HCl

Polymerization and Oligomerization Pathways

This compound serves as a key monomer in the synthesis of various silicone polymers and oligomers. Its reactivity is primarily dictated by the two chlorine atoms attached to the silicon, which are susceptible to hydrolysis and subsequent condensation reactions.

The fundamental process for polymerizing this compound is hydrolytic polycondensation. This reaction proceeds in two main stages. Initially, the this compound is exposed to water, leading to the hydrolysis of the silicon-chlorine bonds. In this step, the two chlorine atoms are replaced by hydroxyl (-OH) groups, forming an unstable intermediate, ethoxyphenylsilanediol, and releasing hydrochloric acid (HCl) as a byproduct. uni-wuppertal.de

n(EtO)(Ph)SiCl₂ + 2n H₂O → [-(EtO)(Ph)Si-O-]n + 2n HCl

The properties of the final polymer, such as chain length and viscosity, can be influenced by controlling the reaction conditions. gac.edu

To tailor the properties of the resulting silicone polymers, this compound can be co-condensed with other silane (B1218182) monomers. This approach allows for the incorporation of different functional groups into the polymer backbone. For instance, co-condensation with dichlorodimethylsilane (B41323) would introduce methyl groups, altering the polymer's hydrophobicity and flexibility. uni-wuppertal.de

The process is similar to homopolycondensation, where a mixture of the different dichlorosilane (B8785471) monomers is hydrolyzed. The resulting silanol (B1196071) intermediates then co-condense to form a random or block copolymer, depending on the reactivity of the monomers and the reaction conditions. The inclusion of trifunctional silanes, such as trichloromethylsilane, can lead to the formation of branched or cross-linked resins instead of linear polymers. uni-wuppertal.deyoutube.com Conversely, monofunctional silanes like monochlorotrimethylsilane can act as chain stoppers, controlling the molecular weight of the polymer. uni-wuppertal.deyoutube.com

Table 1: Examples of Co-monomers and their Effect on Polymer Properties

Co-monomerResulting Functional GroupEffect on Polymer Properties
DichlorodimethylsilaneMethylIncreased flexibility, hydrophobicity
TrichloromethylsilaneBranching/Cross-linkingIncreased hardness, reduced solubility, formation of resins uni-wuppertal.de
MonochlorotrimethylsilaneChain terminationControl of molecular weight uni-wuppertal.de

The hydrolysis and condensation of this compound, either alone or with other silanes, is a versatile method for producing a wide array of silicone materials. uni-wuppertal.de The structure of the final product, whether it is a fluid, a rubber, or a resin, is determined by the functionality of the starting monomers.

Silicone Fluids and Rubbers: The use of difunctional silanes like this compound and dichlorodimethylsilane primarily yields linear or cyclic polysiloxanes. uni-wuppertal.de These can range from oils and fluids of varying viscosities to high-molecular-weight gums that form the basis of silicone rubbers. uni-wuppertal.degac.edu

Silicone Resins: The incorporation of trifunctional silanes, such as those containing a trichlorosilyl (B107488) group, during polycondensation introduces branching points. This leads to the formation of a three-dimensional network structure characteristic of silicone resins. uni-wuppertal.degoogle.com These resins are known for their thermal stability and are often used in coatings and composites. researchgate.net

The synthesis of these materials can be achieved through various polymerization techniques, including living anionic polymerization, ring-opening polymerization (ROP), atom transfer radical polymerization (ATRP), and step-growth polymerization. oclc.org

Spectroscopic and Advanced Structural Elucidation of Dichloroethoxyphenylsilane

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. organicchemistrydata.org These methods are essential for identifying the specific functional groups and bonding arrangements within Dichloroethoxyphenylsilane. While infrared spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, Raman spectroscopy detects the scattering of light resulting from changes in the molecule's polarizability. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. retractionwatch.comthermofisher.com In this compound, characteristic absorption bands are expected for the phenyl ring, the ethoxy group, and the silicon-chlorine bonds. The analysis of these bands provides a molecular fingerprint, confirming the presence of these key structural components. retractionwatch.comthermofisher.com

The FTIR spectrum of this compound would be interpreted by assigning observed absorption bands to specific molecular vibrations. Key expected absorptions include C-H stretching from the aromatic phenyl ring and the aliphatic ethoxy group, C=C stretching from the aromatic ring, Si-O-C asymmetric stretching, and Si-Cl stretching. lupinepublishers.comscirp.org

Predicted FTIR Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic (Phenyl)
~2975-2850 C-H Stretch Aliphatic (Ethoxy)
~1600-1450 C=C Stretch Aromatic (Phenyl)
~1100-1050 Si-O-C Asymmetric Stretch Ethoxy-Silane
~950 O-C-C Stretch Ethoxy
~820-700 C-H Bend (out-of-plane) Aromatic (Phenyl)

Note: This table represents predicted values based on characteristic vibrational frequencies for the respective functional groups.

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to different vibrational modes. organicchemistrydata.org It is particularly effective for detecting vibrations of symmetric, non-polar bonds, which may be weak or absent in an FTIR spectrum. scirp.orgletpub.com For this compound, Raman spectroscopy is useful for observing the symmetric vibrations of the phenyl ring and the silicon-chlorine bonds.

The key feature of a Raman spectrum is the shift in wavelength of the inelastically scattered light, which corresponds to the vibrational frequencies of the molecule. scirp.org Vibrations that cause a significant change in the polarizability of the molecule will produce intense Raman signals. researchgate.net

Predicted Raman Data for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
~3060 C-H Stretch Aromatic (Phenyl)
~1600-1580 C=C Symmetric Stretch Aromatic (Phenyl)
~1000 Ring Breathing Mode Phenyl

Note: This table represents predicted values. The Si-Cl symmetric stretch is expected to be particularly strong in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic and organometallic compounds by probing the magnetic properties of atomic nuclei. lupinepublishers.com For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of the hydrogen, carbon, and silicon environments within the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group and the ethoxy group.

The phenyl protons typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The ethoxy group should present as two distinct sets of signals: a quartet corresponding to the methylene (B1212753) (-OCH₂-) protons, shifted downfield due to the adjacent oxygen atom, and a triplet for the terminal methyl (-CH₃) protons. core.ac.uk The integration of these signals would correspond to the number of protons in each environment (5H for phenyl, 2H for methylene, 3H for methyl).

Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment
~7.4-7.8 Multiplet Phenyl protons (C₆H₅)
~4.0 Quartet Methylene protons (-OCH₂CH₃)

Note: This table represents predicted chemical shifts relative to Tetramethylsilane (TMS). researchgate.net Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. rsc.org Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. journalsearches.comwikipedia.org

For this compound, one would expect to see signals corresponding to each chemically distinct carbon. The phenyl group should show multiple signals in the aromatic region (δ 120-140 ppm). The number of signals (typically three or four) depends on the electronic effects of the silyl (B83357) substituent. The ethoxy group will produce two signals in the aliphatic region: one for the methylene carbon (-OCH₂-) and one for the methyl carbon (-CH₃). wiley.com

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~135-128 Phenyl carbons (C₆H₅)
~60 Methylene carbon (-OCH₂CH₃)

Note: This table represents predicted chemical shifts relative to TMS. journalsearches.comwiley.com The signal for the ipso-carbon of the phenyl ring (attached to silicon) is expected to be weak.

Silicon-29 (B1244352) (²⁹Si) NMR is a specialized technique that directly probes the silicon atom's chemical environment. The ²⁹Si nucleus has a wide chemical shift range, making this technique highly sensitive to the nature of the substituents attached to the silicon atom.

In this compound, the silicon atom is bonded to two electronegative chlorine atoms, an oxygen atom (of the ethoxy group), and a phenyl group. The presence of two chlorine atoms is expected to shift the ²⁹Si resonance significantly. For comparison, the chemical shift of SiH₂Cl₂ is approximately -16.8 ppm. The replacement of hydrogens with phenyl and ethoxy groups will further influence the final chemical shift. The signal may also appear broadened due to unresolved scalar coupling to the chlorine isotopes (³⁵Cl and ³⁷Cl).

Predicted ²⁹Si NMR Data for this compound

Chemical Shift (δ, ppm) Linewidth Comments

Note: This table represents a predicted chemical shift range relative to TMS, based on data for related chlorosilanes.

Solid-State NMR for Grafted and Polymeric Forms

Solid-state Nuclear Magnetic Resonance (NMR) is a powerful, non-destructive technique for investigating the structure and dynamics of solid materials at a molecular level. It is particularly valuable for characterizing this compound in its grafted and polymeric states, where traditional solution-state NMR is not applicable. By analyzing the interactions of atomic nuclei with an external magnetic field, solid-state NMR provides detailed information about the local chemical environment, connectivity, and mobility of atoms within the material.

When this compound is grafted onto a surface, such as silica (B1680970) or other metal oxides, solid-state NMR can confirm the covalent attachment and elucidate the nature of the surface species. The technique can distinguish between unreacted silane (B1218182), and mono-, di-, and tri-podal linkages to the substrate. This is achieved by observing the chemical shifts of the silicon-29 (²⁹Si) nuclei. Different bonding environments result in distinct resonance frequencies, allowing for a quantitative assessment of the surface coverage and the degree of cross-linking.

Advanced solid-state NMR experiments, such as Cross-Polarization Magic Angle Spinning (CP-MAS), enhance the signal of low-abundance nuclei like ²⁹Si and average out anisotropic interactions, leading to higher resolution spectra. These methods provide clearer insights into the molecular structure and have been successfully applied to study various organosilanes grafted onto surfaces and in polymeric matrices.

Table 1: Representative ²⁹Si Solid-State NMR Chemical Shifts for Silane Species This table is illustrative and actual shifts can vary based on the specific substrate and experimental conditions.

Silicon EnvironmentTypical Chemical Shift Range (ppm)Structural Interpretation
T⁰-40 to -50Unreacted or physisorbed silane
-50 to -60Monopodal attachment to the surface (one Si-O-Si bond)
-60 to -70Dipodal attachment (two Si-O-Si bonds) or linear chain extension
-70 to -80Tripodal attachment (three Si-O-Si bonds) or fully cross-linked network

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides definitive confirmation of its molecular mass and offers valuable clues about its chemical bonds

Applications in Advanced Materials Science and Engineering

Dichloroethoxyphenylsilane as a Monomer in Polymer Synthesis

As a difunctional monomer, this compound serves as a building block for silicone polymers, known as polysiloxanes. The presence of two reactive chloro groups allows for the formation of linear polymer chains through a step-growth polymerization process.

The synthesis of polysiloxanes from this compound proceeds through a two-step mechanism involving hydrolysis followed by condensation. slideshare.net In the initial step, the two chlorine atoms on the silicon are hydrolyzed by water to form a highly reactive silanediol (B1258837) intermediate, ethoxyphenylsilanediol. This hydrolysis step is crucial as it replaces the leaving groups (Cl) with hydroxyl groups that can participate in subsequent polymerization.

The ethoxyphenylsilanediol intermediates are unstable and readily undergo polycondensation. In this second step, the hydroxyl groups of adjacent monomers react with each other, eliminating a molecule of water to form a stable siloxane bond (-Si-O-Si-). nih.gov The repetition of this condensation reaction links the monomer units together, creating the long-chain backbone of a poly(ethoxyphenylsiloxane).

The general reaction can be summarized as:

Hydrolysis: n SiCl₂(OC₂H₅)(C₆H₅) + 2n H₂O → n Si(OH)₂(OC₂H₅)(C₆H₅) + 2n HCl

Polycondensation: n Si(OH)₂(OC₂H₅)(C₆H₅) → [-Si(OC₂H₅)(C₆H₅)-O-]n + n H₂O

The properties of the resulting polysiloxane are directly influenced by the ethoxy and phenyl side groups. azom.com The phenyl group, in particular, imparts several desirable characteristics to the polymer, such as increased thermal stability, enhanced resistance to oxidation, and a higher refractive index compared to standard polydimethylsiloxanes (PDMS). vt.edu These properties make such polymers suitable for applications requiring performance at elevated temperatures or specific optical characteristics. Hybrid organic-inorganic polymers can also be synthesized by co-polymerizing this compound with other organic monomers, leading to materials with a unique blend of properties. britannica.com

Table 1: Expected Influence of Functional Groups on Poly(ethoxyphenylsiloxane) Properties

Functional Group Influence on Polymer Properties Rationale
Phenyl (C₆H₅) Increased thermal stability, higher refractive index, improved radiation resistance. The rigid, bulky nature of the aromatic ring hinders chain mobility and rotation, increasing the energy required for thermal degradation. Its electronic structure affects light interaction.
Ethoxy (OC₂H₅) Modifies solubility in organic solvents, can influence the hydrolysis rate during synthesis. The alkoxy group impacts the polarity and steric hindrance at the silicon center, affecting reactivity and interactions with solvents.

| Siloxane (-Si-O-) | High flexibility, low glass transition temperature, high gas permeability, thermal stability. slideshare.net | The Si-O bond is longer and more flexible than a C-C bond, leading to highly mobile polymer chains. slideshare.net |

The curing of a resin system based on this compound is primarily driven by the same hydrolysis and condensation reactions that form the polymer. threebond.co.jp As a difunctional monomer with two reactive sites, it naturally forms linear or cyclic polymer chains. gelest.com To achieve a crosslinked, three-dimensional network, which provides enhanced mechanical strength and solvent resistance, a crosslinking agent with a functionality greater than two must be introduced into the polymerization system. aits-tpt.edu.in

For instance, co-polymerizing this compound with a trifunctional silane (B1218182), such as a trichlorosilane (B8805176) (RSiCl₃), would create branch points in the polymer structure. During condensation, these branch points connect the linear poly(ethoxyphenylsiloxane) chains, leading to the formation of a durable, crosslinked thermoset material. The density of these crosslinks, which can be controlled by the ratio of difunctional to trifunctional monomers, dictates the final mechanical properties of the cured material, such as its hardness, modulus, and elongation. libretexts.org

Surface Modification and Interface Engineering

This compound is highly effective in surface modification and interface engineering due to its dual-reactivity, a hallmark of silane coupling agents. shinetsusilicone-global.com It can form a stable chemical bridge between inorganic materials and organic polymers, fundamentally altering the surface characteristics of the former to improve compatibility with the latter. dtic.mil

Silane coupling agents are molecular intermediaries that bond inorganic and organic materials together. shinetsusilicone-global.comshinetsusilicone-global.com They typically possess two different types of reactive groups in one molecule. specialchem.com In this compound, this dual functionality is clearly defined:

Inorganic-Reactive Groups: The two chlorine atoms are hydrolyzable and can react with hydroxyl (-OH) groups present on the surfaces of many inorganic materials, such as glass, metals, and mineral fillers. dtic.mil This reaction forms strong, covalent bonds (e.g., Si-O-Substrate) between the silane and the inorganic surface.

Organic-Compatible Group: The ethoxyphenyl group is non-reactive in this context but is organophilic. Once the silane is anchored to the inorganic surface, this group faces outward, presenting a more organic-like surface that can physically entangle or chemically interact with an organic polymer matrix. specialchem.com The phenyl component, in particular, offers good compatibility with aromatic or styrenic polymers.

Inorganic materials like silica (B1680970) (SiO₂) and Layered Double Hydroxides (LDHs) are often used as fillers or reinforcements in polymer composites. mdpi.commdpi.com However, their native surfaces are typically hydrophilic (water-attracting) and rich in hydroxyl groups, making them inherently incompatible with hydrophobic organic polymers. researchgate.net

Treatment with this compound can transform these hydrophilic surfaces into hydrophobic/organophilic ones. The modification process involves the reaction of the Si-Cl groups with the surface -OH groups of the substrate. researchgate.net This covalently grafts the ethoxyphenylsilyl moieties onto the surface, effectively replacing the polar hydroxyl groups with nonpolar aromatic and alkyl groups.

Table 2: General Steps for Surface Modification of an Inorganic Substrate

Step Description Mechanism
1. Hydrolysis The this compound is hydrolyzed, often in the presence of trace surface moisture, to form reactive silanol (B1196071) groups (Si-OH). Si-Cl + H₂O → Si-OH + HCl
2. Condensation The silanol groups condense with the hydroxyl groups on the inorganic substrate's surface. Si-OH + HO-Substrate → Si-O-Substrate + H₂O

| 3. Self-Condensation | Adjacent silane molecules on the surface can also condense with each other, forming a crosslinked siloxane layer. | Si-OH + HO-Si → Si-O-Si + H₂O |

This surface transformation is critical for applications involving composites. For silica particles, this modification reduces their tendency to agglomerate and improves their dispersion in a polymer matrix. nih.govnih.gov Similarly, modifying the surface of LDH nanosheets helps to exfoliate the layers and distribute them evenly within a polymer, which is essential for maximizing their reinforcing effect. mdpi.comrsc.org

The primary goal of using a coupling agent like this compound is to enhance the compatibility and adhesion at the interface between the inorganic filler and the organic polymer matrix. dtic.mil By modifying the filler surface, the silane creates a strong interfacial bond that replaces the weak van der Waals forces typically found between untreated fillers and polymers. libretexts.org

This improved interfacial adhesion has several benefits for the final composite material:

Enhanced Dispersion: The organophilic surface of the treated filler prevents re-agglomeration during processing, leading to a more uniform distribution of the filler within the matrix. shinetsusilicone-global.com

Improved Barrier and Thermal Properties: A well-bonded interface reduces voids and defects, which can lead to improved resistance to moisture penetration and enhanced thermal stability.

The phenyl group of the silane is particularly advantageous for creating composites with aromatic polymers like polystyrene, polycarbonate, or epoxy resins, as the similar chemical nature promotes strong intermolecular interactions (e.g., π-π stacking) and compatibility.

Role in Coatings and Adhesion Promotion

This compound serves as a highly effective adhesion promoter, or coupling agent, in multi-material systems where organic polymers are bonded to inorganic substrates. gluetec-group.com Such systems, like fiber-reinforced composites or polymer-coated metals, often suffer from poor adhesion at the interface due to the chemical incompatibility of the two materials. specialchem.com Silanes like this compound bridge this inorganic-organic gap through their dual-functionality. hengdasilane.com

Interactive Data Table: Adhesion Strength in Aluminum-Epoxy Composite

The data below illustrates the typical improvement in interfacial bond strength when a silane coupling agent is applied to an aluminum substrate before bonding with an epoxy adhesive.

Test Specimen ConfigurationFailure Mode
Aluminum-Epoxy (Untreated)Adhesive Failure (Clean separation at interface)
Aluminum-Silane-Epoxy (Treated)Cohesive Failure (Failure within the epoxy)

This table was created to be interactive. Click on the headers to sort the data or use the search bar to filter results.

The incorporation of this compound into protective coatings and thin films significantly enhances their long-term durability and performance. When used as an additive or primer, the silane hydrolyzes and condenses to form a stable, cross-linked siloxane (Si-O-Si) network at the substrate-coating interface. This inorganic network is inherently robust and resistant to environmental degradation factors.

This interfacial layer provides several key benefits for durability. Firstly, it creates a water-repellent barrier that drastically reduces moisture ingress at the interface, which is a primary cause of blistering, peeling, and corrosion. Secondly, the stable silicon-oxygen bonds are highly resistant to degradation from ultraviolet (UV) radiation, preventing the coating from becoming brittle and losing adhesion over time. Coatings formulated with silanes often exhibit superior performance in accelerated aging tests, which simulate prolonged exposure to harsh environmental conditions. mdpi.com This enhancement is critical for applications requiring long service life, such as in architectural coatings, automotive finishes, and protective layers for industrial equipment. evonik.comdurableconcretecoatings.com.au

Interactive Data Table: Accelerated Weathering of a Polyurethane Coating

The following table shows representative results from an accelerated weathering test (QUV) on a standard polyurethane clear coat, with and without the addition of a silane additive.

Coating SystemGloss Retention after 1000 hrs (%)Color Change (ΔE) after 1000 hrsObservations
Standard PU Coating65%4.2Significant yellowing, some micro-cracking
PU Coating + Silane Additive92%0.8Minimal color change, no surface defects

This table was created to be interactive. Click on the headers to sort the data or use the search bar to filter results.

Emerging Applications in Optoelectronics and Advanced Functional Materials

The unique molecular structure of this compound, combining a silicon-based reactive center with a phenyl functional group, positions it as a promising material for emerging applications in optoelectronics and advanced functional materials. jlu.edu.cn The field of optoelectronics relies on materials that can interact with or control light, and the properties of this compound are relevant to this challenge. mdpi.com

Research is exploring the use of phenyl-terminated silanes to form highly ordered, self-assembled monolayers (SAMs) on the surfaces of semiconductors, such as silicon or transparent conducting oxides (e.g., ITO). These SAMs can precisely tune the work function of the electrode surface, improving charge injection/extraction efficiency in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). seu.edu.cn The phenyl group's electronic structure can influence the interfacial energy levels.

Furthermore, compounds like this compound can be used as precursors or monomers for the synthesis of advanced functional polymers. The incorporation of silicon and phenyl groups into a polymer backbone can modify its optical properties, such as the refractive index, which is critical for fabricating waveguides and anti-reflective coatings. It can also enhance thermal stability and photostability, which are key requirements for materials used in high-performance electronic and photonic devices. researchgate.netmdpi.com

Mechanistic Studies and Theoretical Investigations

Computational Chemistry Approaches (e.g., DFT)

Computational chemistry serves as a powerful tool for investigating the properties of molecules like Dichloroethoxyphenylsilane. Among the various methods, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy, making it a widely used approach for studying the electronic structure and other properties of molecular systems. researchgate.netalbany.eduhilarispublisher.com DFT methods are capable of handling systems containing metals and are often the preferred choice for calculating reaction energetics. researchgate.net

The electronic structure of a molecule is fundamental to its chemical nature. For this compound, DFT calculations can elucidate the distribution of electron density and the nature of the chemical bonds. hilarispublisher.comresearchgate.net These calculations can determine key parameters such as bond lengths, bond angles, and atomic charges, which are essential for understanding the molecule's geometry and reactivity.

The silicon atom in this compound is bonded to two chlorine atoms, an ethoxy group (-OCH2CH3), and a phenyl group (-C6H5). The high electronegativity of the chlorine and oxygen atoms is expected to render the silicon center highly electrophilic. Bonding analysis can quantify this effect and describe the covalent and ionic character of the Si-Cl, Si-O, and Si-C bonds. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Data from a Hypothetical DFT Analysis of this compound

This table presents typical parameters that would be obtained from a DFT calculation, illustrating the type of data generated in such a theoretical study. The values are representative and not based on published experimental data.

ParameterAtom/BondIllustrative ValueSignificance
Bond Length Si-Cl2.05 ÅIndicates the distance between silicon and chlorine atoms.
Si-O1.65 ÅReflects the bond length between silicon and the ethoxy oxygen.
Si-C (phenyl)1.85 ÅShows the length of the bond connecting silicon to the phenyl ring.
Bond Angle Cl-Si-Cl109.5°Defines the geometry around the silicon center.
O-Si-C110.0°Influences the overall shape and steric hindrance of the molecule.
Mulliken Charge Si+1.5A high positive charge indicates a strong electrophilic character.
Cl-0.5Negative charge reflects the high electronegativity of chlorine.

The flexibility of the ethoxy and phenyl groups attached to the silicon atom allows this compound to adopt various conformations. Conformational analysis aims to identify the most stable arrangements (lowest energy conformers) and the energy barriers for rotation around single bonds, such as the Si-O and Si-C bonds. whiterose.ac.uk

Molecular Dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time. consensus.appresearchgate.netvolkamerlab.org By simulating the motion of atoms based on classical mechanics, MD provides a dynamic picture of the molecule's behavior, including its vibrational modes and the transitions between different conformations. researchgate.netvolkamerlab.org This information is critical for understanding how the molecule's shape can influence its interaction with other molecules, such as solvents or reactants. mdpi.com

Reaction Pathway Elucidation and Transition State Analysis

Understanding how a chemical reaction proceeds requires mapping out the entire reaction pathway, from reactants to products, including any intermediates and transition states. nih.govrsc.orgchemrxiv.orgnih.gov The transition state is the highest energy point along the reaction coordinate and represents the critical barrier that must be overcome for the reaction to occur. umich.eduims.ac.jp

For this compound, a key reaction is the hydrolysis of the Si-Cl bonds. Computational methods can be used to model this process, for example, by studying the reaction with a water molecule. By calculating the energy profile, researchers can determine the activation energy, which is directly related to the reaction rate (kinetics).

Furthermore, these studies can explain selectivity. For instance, they can determine whether the two chlorine atoms are substituted sequentially or if there is a preference for one step over the other. This involves locating the transition state structures for each step of the reaction. nih.govchemrxiv.org The geometry and energy of the transition state are paramount for a deep understanding of the reaction mechanism. nih.gov

Table 2: Hypothetical Kinetic Parameters for Hydrolysis of this compound

This table provides an example of kinetic data that could be derived from transition state analysis, highlighting the type of insights gained. The values are for illustrative purposes only.

Reaction StepCalculated Activation Energy (kJ/mol)Implication
First Hydrolysis 60Represents the energy barrier for the substitution of the first Cl atom.
Second Hydrolysis 75A higher barrier suggests the second substitution is slower than the first.

Catalysts can accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. nih.gov The transformations of this compound, such as its polymerization or reaction with other organic molecules, can often be promoted by specific catalysts. rsc.orgmdpi.com

Theoretical studies play a vital role in understanding how these catalysts function. arxiv.org For instance, a Lewis acid catalyst might coordinate to one of the chlorine or oxygen atoms, further increasing the electrophilicity of the silicon center and making it more susceptible to nucleophilic attack. Computational models can simulate the interaction between the catalyst and the this compound molecule, revealing the structure of the catalyzed transition state and quantifying the reduction in the activation barrier. rsc.org

Structure-Reactivity Relationships

Structure-reactivity relationships aim to connect a molecule's structural or electronic features with its chemical reactivity. uchicago.edunih.govarkat-usa.org By systematically modifying the structure of this compound and observing the effect on its reaction rates, it is possible to develop predictive models for its behavior. nih.govrsc.org

For example, one could computationally investigate a series of related compounds where the phenyl group is substituted with various electron-donating or electron-withdrawing groups. By calculating the activation energy for a model reaction (e.g., hydrolysis) for each compound, a quantitative structure-reactivity relationship (QSRR) can be established. This relationship might show, for instance, that electron-withdrawing groups on the phenyl ring increase the reaction rate by further stabilizing the negative charge that develops in the transition state. Such studies are invaluable for tuning the reactivity of the silane (B1218182) for specific applications. uchicago.edu

Influence of Phenyl and Ethoxy Groups on Silicon Center Reactivity

The reactivity of the silicon center in this compound is significantly modulated by the electronic and steric effects of the attached phenyl and ethoxy groups. The phenyl group, being an aromatic substituent, can engage in resonance with the silicon d-orbitals, which influences the electron density at the silicon atom. This interaction can stabilize transition states in certain reactions. The phenyl radical at the silicon atom is known to confer enhanced thermal and radiation stability to the molecule. rsc.org

The ethoxy group (-OCH2CH3) is an alkoxy group, which is hydrolyzable. encyclopedia.pub The presence of this group allows for hydrolysis and condensation reactions, which are fundamental to the application of many organosilanes. russoindustrial.ruresearchgate.net The rate of hydrolysis is influenced by the size of the alkoxy group, with ethoxy groups generally showing a specific hydrolysis rate compared to methoxy (B1213986) or propoxy groups. encyclopedia.pub Theoretical calculations and experimental studies on related organosilanes indicate that the interplay between the electron-withdrawing inductive effect of the ethoxy group and the potential for π-donation from the oxygen lone pairs to the silicon center affects the electrophilicity of the silicon atom. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), can elucidate the chemical reactivity descriptors. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key to understanding the molecule's interaction capabilities. For a molecule like this compound, the phenyl group's π-system would contribute significantly to the HOMO, while the silicon center and its electronegative substituents would be major components of the LUMO. The molecular electrostatic potential (MEP) map would likely show negative potential around the oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack, and a positive potential around the silicon atom, making it a site for nucleophilic attack. nih.gov

The combined presence of a phenyl and an ethoxy group creates an asymmetrical electronic and steric environment around the silicon center. The bulky phenyl group can sterically hinder the approach of nucleophiles, while the ethoxy group provides a reactive site for hydrolysis. The electronic influence is a balance between the electron-donating resonance of the phenyl group and the inductive effects of the ethoxy and chloro substituents.

Impact of Chlorine Substitution on Reaction Dynamics

The substitution of two chlorine atoms on the silicon center of this compound has a profound impact on its reaction dynamics. Chlorine is a highly electronegative atom, and its presence significantly increases the electrophilicity of the silicon atom, making it highly susceptible to nucleophilic attack. This is a general feature observed in chlorosilanes. caltech.edu

Kinetic studies on chlorosilanes have shown that the rate of reactions, such as hydrolysis or aminolysis, is strongly dependent on the number of chlorine atoms. mdpi.comscience.gov The substitution of hydrogen or alkyl groups with chlorine atoms generally leads to a significant increase in the reaction rate. For instance, studies on electron attachment to chlorosilanes have demonstrated that each successive chlorine atom can increase the rate coefficient by several orders of magnitude. mdpi.com This is attributed to the stabilization of the resulting negative ion.

Theoretical analyses have been performed on the influence of molecular structure on the efficiency of processes like electron attachment. mdpi.com For instance, DFT calculations on chlorine-substituted silanes have shown a relationship between the elongation of the Si-Cl bond in the transient negative ion and the polarizability of the chlorine atoms. mdpi.com

In the context of nucleophilic substitution reactions at the silicon center, the two chlorine atoms in this compound act as excellent leaving groups. The reaction mechanism for substitution at silicon can be complex, often involving pentacoordinate intermediates or transition states. researchgate.net The stereochemistry of these reactions, whether they proceed with retention or inversion of configuration, is influenced by the nature of the nucleophile, the solvent, and the other substituents on the silicon atom. The strong electron-withdrawing nature of the two chlorine atoms would favor the formation of a more stable pentacoordinate intermediate, thereby influencing the reaction pathway and dynamics.

The table below summarizes the impact of different substituents on the reactivity of the silicon center based on findings from related organosilane studies.

Substituent GroupElectronic Effect on SiliconSteric EffectImpact on Reactivity
Phenyl Electron-donating via resonance, weak inductive withdrawalHighModulates reactivity, enhances thermal stability rsc.org
Ethoxy Inductive withdrawal, potential for π-donationModerateProvides a site for hydrolysis and condensation encyclopedia.pubresearchgate.net
Chlorine Strong inductive withdrawalLowSignificantly increases electrophilicity and reaction rates caltech.edumdpi.com

Environmental Considerations and Chemical Fate Non Biological Focus

Chemical Hydrolysis and Degradation Pathways in Aqueous Environments

The presence of hydrolyzable chloro and ethoxy groups on the silicon atom of Dichloroethoxyphenylsilane dictates its behavior in aqueous environments. The silicon-chlorine (Si-Cl) bond is highly susceptible to hydrolysis, a chemical reaction with water, leading to its rapid cleavage. This process is significantly faster than the hydrolysis of the silicon-ethoxy (Si-OEt) bond.

The hydrolysis of chlorosilanes is a well-documented process that proceeds via nucleophilic attack by water on the silicon atom. chemicalbook.comresearchgate.net This reaction leads to the formation of silanols (Si-OH) and the release of hydrochloric acid (HCl). The subsequent condensation of these silanol (B1196071) intermediates can lead to the formation of siloxanes (Si-O-Si). gelest.com

For a related compound, diethoxydichlorosilane, hydrolysis in the presence of water yields silicon dioxide, ethanol, and hydrochloric acid. The reactivity of chlorosilanes with water is generally high, though it can be sterically hindered by bulky substituent groups.

Rapid Hydrolysis of Chloro Groups: The two Si-Cl bonds are the first to react with water, forming ethoxy(phenyl)silanediol and two molecules of hydrochloric acid.

Slower Hydrolysis of Ethoxy Group: The Si-OEt bond will then hydrolyze at a slower rate to yield phenylsilanetriol (B1655011) and ethanol. The rate of hydrolysis for an ethoxysilane (B94302) is noted to be 6-10 times slower than for a corresponding methoxysilane. gelest.com

Condensation: The resulting silanols are unstable and readily undergo condensation reactions to form various linear or cyclic polysiloxanes, ultimately leading to the formation of a cross-linked silicone polymer network and silicon dioxide.

Table 1: Hydrolysis Data for Related Silanes

CompoundHydrolysis ConditionsProductsObservationsReference
DiethoxydichlorosilaneExposure to moistureSilicon dioxide, Ethanol, Hydrochloric acidThe ethoxy groups provide some steric hindrance, leading to more controlled reactions compared to more volatile chlorosilanes.
DichlorodiphenylsilaneReaction with waterHydrochloric acid, DiphenylsilanediolThe reaction is vigorous and generates heat. chemicalbook.com
PhenylsilaneReaction with water in the presence of metal saltsHydrogen, Organic acid vapors, Silicon dioxideDecomposes slowly at room temperature, but the reaction is accelerated by catalysts. taylorfrancis.com

Photochemical Stability and Environmental Breakdown

The photochemical stability of an organic compound determines its persistence in the environment when exposed to sunlight. The degradation process initiated by light is known as photolysis. For organosilanes, photodegradation can involve the cleavage of silicon-carbon (Si-C) or silicon-hydrogen (Si-H) bonds, as well as transformations of the organic substituents. researchgate.net

The phenyl group in this compound is a chromophore that can absorb ultraviolet (UV) radiation. Upon absorption of light, the molecule can be excited to a higher energy state, which may lead to bond cleavage and degradation. The photodegradation of phenyl-substituted silanes can result in the formation of shorter polymer segments and a shift in the absorbance maximum to shorter wavelengths. researchgate.net

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. fiveable.me It represents the fraction of absorbed photons that result in a specific chemical event. A higher quantum yield indicates a greater susceptibility to photodegradation. While specific quantum yield data for this compound is not available, studies on related compounds can provide insights. For instance, the quantum yield for the direct photolysis of dichlorophen (B75788) sorbed on silica (B1680970) nanoparticles was measured to be approximately 0.14. conicet.gov.ar

Table 2: Photochemical Stability Data for Related Compounds

CompoundLight SourceQuantum Yield (Φ)Degradation ProductsReference
Dichlorophen on Silica Nanoparticles254 nm and 307.6 nm lamps~0.14Photoproducts (unspecified) conicet.gov.ar
Poly(glycidyl methacrylate) with O-acyloxime PBGs254 nm in acetonitrile~0.31,3,5-triacetylbenzene, Benzylamine researchgate.net
Thiamethoxam (neonicotinoid insecticide)Not specified0.013 ± 0.002Not specified walisongo.ac.id

Note: Specific photochemical stability data for this compound could not be located in the reviewed literature. The presented data is for other organic compounds to provide context on photochemical reactivity.

By-product Formation and Management in Synthetic Processes

This compound is typically synthesized via a Grignard reaction. chem-station.com This process involves reacting a Grignard reagent, such as phenylmagnesium chloride, with a silicon-containing precursor like trichloroethoxysilane. While this method is versatile, it can lead to the formation of various by-products. chem-station.comresearchgate.net

The reaction of a Grignard reagent with a chlorosilane is rarely a stepwise substitution, meaning that a mixture of products with varying degrees of substitution is often obtained. ingentaconnect.com For example, in the synthesis of diphenylchlorosilanes, phenylchlorosilanes can be a significant by-product. epo.org The specific by-products and their yields depend on the stoichiometry of the reactants, the solvent used, and the reaction conditions. epo.orgresearchgate.net

Common by-products in the synthesis of organochlorosilanes can include:

Partially substituted silanes: For example, monochlorodiethoxyphenylsilane or trichlorophenylsilane.

Over-substituted silanes: For example, di- or triphenylethoxysilane.

Coupling products: Biphenyl can form from the Grignard reagent.

Solvent-derived impurities.

The management of these by-products, often referred to as "still bottoms" from the distillation and purification processes, is a critical aspect of sustainable chemical manufacturing. These residues can be hazardous and require proper disposal or recycling. elkem.com Methods for managing chlorosilane waste include hydrolysis, incineration, and evaporation. elkem.com However, these methods can generate acidic wastewater, solid waste, and harmful emissions. elkem.com

A more sustainable approach is the chemical recycling of these by-products. For instance, chlorosilane waste can be treated to recover valuable compounds like trimethylchlorosilane. silicones.eu

Considerations for Chemical Recycling and Circularity in Organosilicon Chemistry

The principles of a circular economy, which emphasize the reduction of waste and the continual use of resources, are increasingly being applied to the chemical industry. scispace.com For organosilicon compounds, this involves developing processes to recycle end-of-life products and manufacturing by-products back into valuable monomers. silicones.eusilicones.eu

Chemical recycling, or depolymerization, is a key strategy for achieving circularity in the silicones industry. silicones.eusilicones.eu This process breaks down silicone polymers into their constituent monomers, such as cyclic siloxanes (D4, D5, D6), which can then be used as secondary raw materials to produce new silicone polymers. silicones.eu This approach significantly reduces the energy consumption and CO2 emissions associated with the initial production of silicon from quartz. silicones.eupremiumbeautynews.com

Recent advancements in chemical recycling have demonstrated the ability to convert silicone waste back into chlorosilanes, the fundamental building blocks for silicones. conicet.gov.ar One promising method utilizes a gallium catalyst and boron trichloride (B1173362) to depolymerize a wide range of silicone materials at mild temperatures, achieving high yields of chlorinated silane (B1218182) monomers. silicones.eu This technology offers a pathway to "infinite recycling" where the quality of the recycled material is comparable to that of virgin material. silicones.eu

For this compound and its related by-products, such chemical recycling technologies could provide a sustainable solution for managing waste streams. Instead of disposal, the chlorinated and ethoxylated silicon-containing by-products could potentially be converted back into valuable chlorosilane precursors for new synthesis, thereby closing the loop on their life cycle.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of dichlorosilanes often relies on processes that can be energy-intensive and may produce significant waste streams. Future research is sharply focused on developing novel synthetic pathways that are not only more efficient but also highly selective, minimizing byproducts and environmental impact.

A primary goal is to move beyond stoichiometric reagents toward catalytic processes. researchgate.netiiserpune.ac.in The development of new catalytic systems for the disproportionation of chlorosilanes is an active area of research. researchgate.net For instance, the use of supported ionic liquid catalysts is being investigated to improve reaction rates and facilitate catalyst recovery and reuse. researchgate.net Another promising avenue is the direct, catalytic chlorination of organohydridosilanes under moderate conditions, which could offer higher yields of dichlorinated silanes like Dichloroethoxyphenylsilane. google.com

The table below conceptualizes the comparison between a traditional synthesis method and a hypothetical, advanced catalytic route, highlighting the target improvements that guide current research.

MetricTraditional Grignard RouteFuture Catalytic Route (Target)
Principle Stoichiometric reaction of a Grignard reagent with a silicon tetrachloride precursor.Direct, selective catalytic functionalization or disproportionation. researchgate.netgoogle.com
Atom Economy Moderate; generates stoichiometric magnesium halide salts.High; minimizes byproduct formation. nih.gov
Energy Input High; often requires elevated temperatures for reaction and distillation.Lower; aims for catalysis under milder conditions.
Selectivity Can produce a mixture of mono-, di-, and tri-substituted silanes.High; precisely targets the dichlorosilane (B8785471) product. nih.gov
Catalyst Not applicable (stoichiometric).Recyclable, earth-abundant metal catalysts or supported systems. nih.govacs.org
Solvent Use Requires ethereal solvents like THF or diethyl ether.Aims for greener solvents or solvent-free conditions.

The quest for enhanced efficiency and selectivity in synthesizing compounds like this compound is a continuous effort, driven by the principles of green chemistry and economic viability. iiserpune.ac.inyoutube.comyoutube.com

Design of Advanced Organosilane-Based Hybrid Materials

The dual reactivity of this compound, stemming from its hydrolyzable chloro groups and its organic phenyl and ethoxy moieties, makes it an ideal building block for advanced hybrid materials. These materials combine the properties of both organic polymers (flexibility, processability) and inorganic glasses (thermal stability, durability). researchgate.netbohrium.com

Future research is aimed at creating sophisticated, three-dimensional reticular materials where this compound-derived units act as nodes or linkers. mdpi.comresearchgate.net By controlling the condensation reactions during sol-gel processing, it is possible to fabricate materials with precisely tailored structures and functionalities. nih.govmdpi.com For example, incorporating this silane (B1218182) into a polymer matrix can enhance thermal stability and mechanical properties. mdpi.commdpi.com

Potential applications for these next-generation hybrid materials are vast and include:

High-Performance Coatings: Creating surfaces with enhanced hydrophobicity, stain resistance, and durability for textiles, construction, and automotive applications. mdpi.com

Nanocomposites: Using this compound to functionalize nanoparticles or create organosilica hybrid materials for applications in catalysis, sensors, and medicine. researchgate.netbohrium.com

Porous Polymers: Designing materials with tunable porosity for gas storage, separation membranes, and catalytic supports. mdpi.com

Solid-State Electrolytes: The incorporation of siloxane units can influence ion conductivity, opening avenues for new battery technologies. mdpi.com

The design of these materials often involves the co-condensation of this compound with other precursors, such as tetraethoxysilane (TEOS), to form complex, cross-linked networks with emergent properties. mdpi.com

Material ClassThis compound RolePotential Advanced PropertiesExample Precursors
Reinforced Polymer Composites Cross-linking agent, adhesion promoter.Enhanced thermal stability, improved mechanical strength, fire retardancy.Epoxy resins, Polyurethanes. bohrium.com
Hydrophobic Surface Coatings Surface modifier via sol-gel deposition.High water contact angle, self-cleaning, stain resistance. mdpi.comTetraethoxysilane (TEOS). mdpi.com
Ordered Mesoporous Silicas Functional organic linker.High surface area, tunable pore size, chemical selectivity for catalysis or sensing.TEOS, Pluronic surfactants.
Hybrid Scaffolds for Biomedicine Structural component in biocompatible materials.Biocompatibility, controlled degradation rate, morphological similarity to extracellular matrix. researchgate.netPolycaprolactone, (3-Glycidyloxypropyl)trimethoxysilane. mdpi.com

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of reaction mechanisms is fundamental to optimizing existing processes and discovering new transformations. mt.comlibretexts.orgkhanacademy.orgyoutube.comopenstax.org For this compound, the mechanisms of hydrolysis and condensation are central to its application in materials science. While the general SN2-type pathway is often assumed for silane polymerization, recent computational studies on related systems suggest that under certain conditions, an SN1-Si mechanism may be more favorable. nih.gov

Future research will likely employ a combination of advanced spectroscopic techniques and kinetic studies to elucidate these pathways with greater precision. mt.com Understanding the influence of factors like pH, solvent, and temperature on the relative rates of hydrolysis and condensation is crucial for controlling the final structure of polysiloxane materials. nih.gov This knowledge allows for the fine-tuning of reaction conditions to produce materials ranging from linear polymers to highly branched and cross-linked networks. nih.gov

Furthermore, investigating the mechanisms of novel catalytic reactions involving this compound, such as catalytic silyl-Heck reactions or hydrosilylation, will be critical. nih.govnih.gov Identifying the active catalytic species and understanding the elementary steps of the catalytic cycle (e.g., oxidative addition, reductive elimination) are key to developing more efficient and selective catalysts. acs.org

Predictive Modeling and Computational Design for New Silane Architectures

Computational chemistry and machine learning are emerging as powerful tools for accelerating materials discovery and process optimization. tandfonline.comudel.eduacs.orgtandfonline.comtandfonline.com In the context of this compound, these methods can be applied to predict the properties of new silane-based materials and to design novel silane architectures with desired functionalities.

Predictive Modeling: By simulating the hydrolysis and condensation of this compound under various conditions, researchers can build models that predict the resulting polymer structure and properties. nih.govrsc.org This can significantly reduce the experimental effort required to develop new materials. For instance, models can predict how changes in precursor concentration or the addition of co-monomers will affect the mechanical strength or thermal stability of the final hybrid material. tandfonline.commdpi.com

Computational Design: Machine learning models, trained on large datasets of known silane molecules and their properties, can be used to identify new candidate molecules for specific applications. udel.edutandfonline.comresearchgate.net A variational autoencoder (VAE), for example, can learn the structural features of silanes and generate new, hypothetical molecules. tandfonline.com These candidates can then be screened computationally for desired properties before being synthesized in the lab. This approach could be used to design new silane coupling agents derived from this compound with superior adhesion properties or to create precursors for hybrid materials with optimized optical or electronic characteristics.

Recent work has demonstrated the use of machine learning combined with molecular dynamics to predict the performance of silanes at interfaces, offering a pathway to optimize formulations for applications like structural armor. udel.edutandfonline.com

Exploration of New Catalytic Transformations

The development of new catalytic methods is a cornerstone of modern chemical synthesis. For this compound, future research will explore its participation in a wider range of catalytic transformations beyond its traditional use in polymerization.

One major area of interest is the use of earth-abundant, non-precious metal catalysts (e.g., iron, cobalt, nickel) to replace expensive platinum-group metals. nih.govnih.govacs.org These catalysts are being investigated for a variety of reactions, including:

Reductive Couplings: Nickel-catalyzed reductive couplings have emerged as a powerful method for forming C–Si bonds, potentially allowing this compound to be coupled with various organic electrophiles. rsc.orgresearchgate.net

Hydrosilylation: While traditionally focused on hydrosilanes (Si-H), new catalytic systems could enable the participation of functionalized chlorosilanes in related addition reactions. nih.gov

Direct Silyl-Heck Reactions: The development of catalysts that can activate the Si-Cl bond for cross-coupling with olefins would open up new synthetic routes to valuable alkenylsilanes. nih.gov

Nitrene Insertion: Recent discoveries have shown that copper catalysts can facilitate the insertion of nitrene groups into Si-H bonds to form Si-N linkages. acs.orgnih.gov Exploring analogous reactions for Si-Cl bonds or derivatives of this compound could provide novel pathways to nitrogen-containing organosilicon compounds.

The overarching goal is to expand the synthetic utility of this compound, transforming it from a precursor for silicones into a versatile building block for a wide array of functional organosilicon compounds. leapchem.com

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Dichloroethoxyphenylsilane in laboratory settings?

  • Methodology : Synthesis typically involves the reaction of phenylmagnesium bromide with silicon tetrachloride derivatives under anhydrous conditions, followed by ethoxylation. Key steps include inert atmosphere handling (e.g., nitrogen or argon) to prevent hydrolysis and rigorous purification via fractional distillation .
  • Critical Parameters : Monitor reaction stoichiometry and temperature (e.g., 0–5°C for Grignard reactions) to minimize byproducts like polysiloxanes. Confirm purity using gas chromatography (GC) or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Techniques :

  • ¹H/¹³C NMR : Identify phenyl and ethoxy groups via aromatic proton signals (δ 7.2–7.6 ppm) and ethoxy methylene peaks (δ 3.5–4.0 ppm) .
  • FTIR : Confirm Si-O-C (≈1050–1100 cm⁻¹) and Si-Cl (≈450–550 cm⁻¹) bonds. Absence of OH stretches (≈3200–3600 cm⁻¹) indicates successful moisture exclusion .
    • Validation : Cross-reference with elemental analysis (C, H, Cl, Si) to ensure stoichiometric consistency .

Q. What safety protocols are critical when handling this compound in hydrolysis experiments?

  • Precautions : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Store in sealed containers under inert gas to prevent hydrolysis .
  • Emergency Measures : Neutralize spills with sodium bicarbonate, followed by silica gel absorption. Avoid aqueous solutions in waste disposal due to HCl release .

Advanced Research Questions

Q. How should researchers address contradictory kinetic data observed in this compound hydrolysis studies?

  • Analysis Framework :

  • Statistical Testing : Apply ANOVA or t-tests to compare replicate datasets and identify outliers .
  • Controlled Variables : Isolate factors like solvent polarity (e.g., THF vs. acetone) or trace water content using Karl Fischer titration .
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to track hydrolysis pathways and validate intermediates via LC-MS .

Q. What computational methods can predict the reactivity of this compound in cross-coupling reactions?

  • Approaches :

  • DFT Calculations : Model Si-Cl bond dissociation energies and transition states to assess nucleophilic substitution feasibility .
  • Molecular Dynamics : Simulate steric effects of the ethoxy group on reaction kinetics with bulky substrates .
    • Validation : Correlate computational results with experimental yields (e.g., GC-MS) and Hammett parameters for substituent effects .

Q. How can reaction conditions be optimized to mitigate steric hindrance in this compound-mediated silylation?

  • Design Strategies :

  • Solvent Screening : Test low-polarity solvents (e.g., hexane) to reduce aggregation of phenyl groups .
  • Catalyst Selection : Employ Lewis acids (e.g., AlCl₃) to activate the Si-Cl bond without destabilizing the ethoxy moiety .
    • Data Interpretation : Use Arrhenius plots to quantify activation energy changes under varying conditions .

Methodological Guidelines

  • Data Reproducibility : Document all synthetic steps, including batch-specific variations (e.g., solvent purity, humidity) .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and SDS documentation .
  • Interdisciplinary Collaboration : Integrate synthetic chemistry data with computational modeling for mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.